3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
- This compound is a complex organic molecule with a long name, so let’s break it down:
Core Structure: The core structure is a tetrahydroisoquinoline, which consists of a fused benzene ring and a piperidine ring.
- This compound’s systematic name is quite descriptive, reflecting its complex structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer some potential steps:
Step 1: Synthesize the tetrahydroisoquinoline core (e.g., via Pictet–Spengler reaction).
Step 2: Introduce the piperazine ring (with the methylpropanoyl group) at position 3.
Step 3: Attach the phenyl group at position 4.
Step 4: Introduce the cyano group at position 1 of the piperazine ring.
- Industrial production methods likely involve optimization of these steps for efficiency and yield.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: As a complex heterocyclic compound, it could serve as a building block for drug discovery or materials chemistry.
Biology and Medicine: Investigate its potential as a pharmacologically active compound (e.g., as an antipsychotic or analgesic).
Industry: Explore its use in organic synthesis or as a ligand in coordination chemistry.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is not readily available. Further research would be needed to elucidate this.
Comparison with Similar Compounds
- Similar compounds include other tetrahydroisoquinolines, piperazine derivatives, and cyano-substituted molecules.
- Uniqueness lies in the combination of these features.
Properties
Molecular Formula |
C24H28N4O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[4-(2-methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C24H28N4O/c1-17(2)24(29)28-14-12-27(13-15-28)23-21(16-25)19-10-6-7-11-20(19)22(26-23)18-8-4-3-5-9-18/h3-5,8-9,17H,6-7,10-15H2,1-2H3 |
InChI Key |
ZEBRMTVTXWFYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C3=C(CCCC3)C(=N2)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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